N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide
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Overview
Description
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide is a complex organic compound that features a thiophene ring substituted with a hydroxyphenylmethyl group and a methoxybenzenesulfonamide moiety
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives, in general, have been known to interact with various biological targets leading to a variety of biological effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activity .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur under basic conditions.
Substitution with Hydroxyphenylmethyl Group: The thiophene ring is then functionalized with a hydroxyphenylmethyl group through a Friedel-Crafts alkylation reaction, using hydroxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfonamide Formation: The final step involves the reaction of the substituted thiophene with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions, automated synthesis, and the use of industrial-grade solvents and reagents to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a ketone or quinone derivative.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The methoxy group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. The presence of the sulfonamide group is particularly interesting due to its known bioactivity in various therapeutic agents.
Medicine
Medicinally, compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer properties. This compound could be explored for similar applications, potentially leading to new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to the electronic properties conferred by the thiophene ring.
Comparison with Similar Compounds
Similar Compounds
N-(phenylmethyl)-4-methoxybenzenesulfonamide: Lacks the thiophene ring, which may reduce its electronic properties.
N-((5-(methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide: Lacks the hydroxy group, potentially affecting its reactivity and bioactivity.
N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-benzenesulfonamide: Lacks the methoxy group, which may alter its solubility and interaction with biological targets.
Uniqueness
The unique combination of the hydroxyphenylmethyl group, thiophene ring, and methoxybenzenesulfonamide moiety in N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-4-methoxybenzenesulfonamide provides a distinct set of electronic and steric properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets or advanced material properties.
Properties
IUPAC Name |
N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c1-24-15-7-10-17(11-8-15)26(22,23)20-13-16-9-12-18(25-16)19(21)14-5-3-2-4-6-14/h2-12,19-21H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXWTHIBLJXERS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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